molecular formula C8H6ClI B13642069 1-Chloro-4-(1-iodoethenyl)benzene

1-Chloro-4-(1-iodoethenyl)benzene

Cat. No.: B13642069
M. Wt: 264.49 g/mol
InChI Key: GAWXDWAIZJRELG-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-iodoethenyl)benzene is an organic compound with the molecular formula C8H6ClI It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the para position relative to a vinyl group substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-iodoethenyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution and halogenation reactions. One common method involves the reaction of 1-chloro-4-iodobenzene with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where benzene derivatives are treated with halogenating agents under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1-iodoethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

1-Chloro-4-(1-iodoethenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1-iodoethenyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution reactions, while the vinyl group can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-(1-iodoethenyl)benzene is unique due to the presence of both chlorine and iodine atoms along with a vinyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C8H6ClI

Molecular Weight

264.49 g/mol

IUPAC Name

1-chloro-4-(1-iodoethenyl)benzene

InChI

InChI=1S/C8H6ClI/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2

InChI Key

GAWXDWAIZJRELG-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)Cl)I

Origin of Product

United States

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